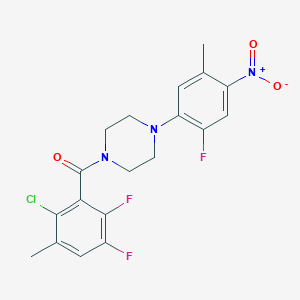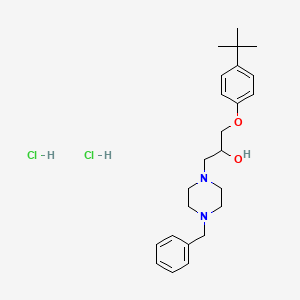![molecular formula C17H16IN3O2S B5123061 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide CAS No. 6388-90-5](/img/structure/B5123061.png)
2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
Overview
Description
2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. In addition, this compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide have been extensively studied. Studies have shown that this compound has potent antitumor activity, as mentioned earlier. In addition, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent antitumor activity. This makes it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to have a broad spectrum of activity, inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in normal cells, which may limit its potential applications in the clinic.
Future Directions
There are several future directions for the research of 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound has potent antitumor activity, and further research may lead to the development of new cancer drugs. In addition, further research may also focus on the potential applications of this compound in the development of new antibiotics, anti-inflammatory drugs, and neuroprotective agents. Furthermore, the potential toxicity of this compound may also be further studied to better understand its limitations and potential applications in the clinic.
Conclusion:
2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research may lead to the development of new cancer therapies, antibiotics, anti-inflammatory drugs, and neuroprotective agents based on this compound.
Synthesis Methods
The synthesis of 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzoylthiourea with propionyl chloride in the presence of a base, followed by the reaction of the resulting product with iodine monochloride. Another method involves the reaction of 2-iodobenzamide with 4-(propionylamino)aniline in the presence of a base. Both methods yield the same product, which is 2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.
Scientific Research Applications
2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
2-iodo-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2S/c1-2-15(22)19-11-7-9-12(10-8-11)20-17(24)21-16(23)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRCKDTUPLIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367636 | |
| Record name | ST51019141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide | |
CAS RN |
6388-90-5 | |
| Record name | ST51019141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)

![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5123033.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)